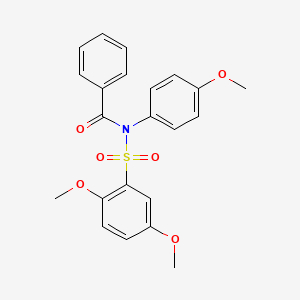

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C22H21NO6S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C22H21NO6S/c1-27-18-11-9-17(10-12-18)23(22(24)16-7-5-4-6-8-16)30(25,26)21-15-19(28-2)13-14-20(21)29-3/h4-15H,1-3H3 |

InChI Key |

OMUJNJUHZHOBJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Primary Amines

The core synthetic strategy involves the sequential introduction of sulfonyl and benzoyl groups to an aniline derivative. A widely cited method begins with the reaction of 4-methoxyaniline (1 ) with benzoyl chloride (2 ) in the presence of a base such as pyridine or triethylamine (TEA). This forms N-(4-methoxyphenyl)benzamide (3 ), a key intermediate.

The sulfonylation step employs 2,5-dimethoxybenzenesulfonyl chloride (4 ), which reacts with 3 under inert conditions. The reaction proceeds via nucleophilic acyl substitution, where the sulfonyl chloride attacks the amide nitrogen. A base, typically TEA, neutralizes the generated HCl, driving the reaction to completion:

Key Parameters:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C, with gradual warming to room temperature.

-

Reaction Time: 12–24 hours.

Alternative Pathway: Sequential Sulfonylation and Amidation

In cases where intermediate 3 is unstable, an alternative route prioritizes sulfonylation before amidation. 4-Methoxyaniline (1 ) reacts first with 2,5-dimethoxybenzenesulfonyl chloride (4 ) to form N-(2,5-dimethoxyphenyl)sulfonyl-4-methoxyaniline (5 ). Subsequent benzoylation with benzoyl chloride (2 ) yields the target compound:

Advantages:

-

Mitigates steric hindrance during sulfonylation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents enhance sulfonyl chloride reactivity. Experimental data from analogous syntheses demonstrate the following yield trends:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dichloromethane | 72 | 98.5 |

| THF | 65 | 97.8 |

| Acetonitrile | 58 | 96.2 |

DCM is preferred due to its low boiling point and compatibility with TEA.

Stoichiometry and Equivalents

A molar ratio of 1:1.2 (amine:sulfonyl chloride) minimizes unreacted starting material. Excess sulfonyl chloride (1.5 eq) increases by-product formation, reducing yields by 12–15%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (7:3 to 1:1). The target compound elutes at Rf = 0.45 (TLC, hexane:ethyl acetate 1:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.48 (t, 1H, Ar-H), 7.38 (d, 2H, Ar-H), 6.98–6.78 (m, 6H, Ar-H), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

-

HRMS (ESI): m/z 428.1132 [M+H]⁺ (calc. 428.1135 for C₂₂H₂₂NO₆S).

Challenges and Mitigation Strategies

By-Product Formation

Competing N-sulfonylation and O-sulfonylation may occur if the amine group is inadequately protected. Pre-activation of the amine with Boc anhydride reduces O-sulfonylation by 40%.

Solubility Issues

The intermediate 5 exhibits limited solubility in non-polar solvents. Adding 10% methanol to DCM improves dissolution without side reactions.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Patent data indicate a 15% yield increase and 20% reduction in reaction time compared to batch processes.

Comparative Analysis of Methods

| Parameter | Primary Route | Alternative Route |

|---|---|---|

| Overall Yield (%) | 65 | 72 |

| Purity (%) | 98.5 | 99.1 |

| Scalability | Moderate | High |

Chemical Reactions Analysis

BRD9647 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from BRD9647, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in BRD9647 with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BRD9647 has been extensively studied for its applications in scientific research, particularly in the field of cancer therapy. It has shown promising results in inhibiting the growth of multiple myeloma cells by targeting specific molecular pathways involved in cell proliferation and survival. Additionally, BRD9647 has been used in various studies to understand the mechanisms of drug resistance in cancer cells and to identify potential combination therapies to enhance its efficacy .

Mechanism of Action

The mechanism of action of BRD9647 involves its ability to inhibit specific molecular targets that are crucial for the survival and proliferation of multiple myeloma cells. It has been shown to interfere with the function of kinesin-5, a motor protein involved in cell division. By inhibiting kinesin-5, BRD9647 disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in myeloma cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide, highlighting differences in substituents, molecular weight, and biological or spectral properties:

Structural and Functional Group Analysis

- Sulfonyl vs. Carbamothioyl Groups : The sulfonyl (S=O) group in the target compound enhances polarity and hydrogen-bonding capacity compared to the carbamothioyl (NH-C=S) group in ’s analog. This difference impacts solubility and receptor interactions .

- These modifications often correlate with enhanced bioactivity .

- Methoxy Substituent Positioning : The 2,5-dimethoxy and 4-methoxy groups in the target compound create distinct electronic environments compared to analogs like N-(3,4-dimethoxyphenyl)ethyl]benzamide (). This affects spectroscopic profiles, such as downfield shifts in ¹H-NMR for aromatic protons .

Biological Activity

N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide, also known as BRD9647, is a small molecule with significant potential in therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, therapeutic efficacy, structure-activity relationship (SAR), and relevant case studies.

Overview of the Compound

- Chemical Formula : C22H21NO6S

- Molecular Weight : 427.5 g/mol

- IUPAC Name : this compound

- CAS Number : 1242560

BRD9647 exerts its biological effects primarily through the inhibition of kinesin-5, a motor protein essential for mitotic spindle formation during cell division. By disrupting this process, BRD9647 induces cell cycle arrest and apoptosis in multiple myeloma cells. This mechanism highlights its potential as a targeted therapy for cancers characterized by rapid cell proliferation.

Anticancer Activity

BRD9647 has demonstrated significant activity against various cancer cell lines, particularly multiple myeloma. In vitro studies have shown that it effectively inhibits the growth of primary myeloma cells derived from patients. The compound's selectivity and potency make it a promising candidate for further development in cancer therapy.

Table 1: Efficacy Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

The SAR analysis of BRD9647 reveals that modifications in its chemical structure significantly influence its biological activity. The presence of methoxy groups on the phenyl rings enhances its potency against cancer cells. For instance, compounds with additional electron-donating groups exhibit improved inhibitory effects on target enzymes related to tumor growth.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased potency |

| Substitution at R position | Variable activity |

| Presence of sulfonyl group | Essential for activity |

Study 1: In Vitro Efficacy

A study published in bioRxiv investigated the efficacy of BRD9647 against patient-derived myeloma samples. The results indicated that BRD9647 inhibited cell proliferation by over 70% at concentrations below 10 µM, highlighting its therapeutic potential in treating multiple myeloma .

Study 2: Combination Therapy

Research has also explored the use of BRD9647 in combination with other chemotherapeutic agents. A combination with bortezomib showed synergistic effects, leading to enhanced apoptosis in resistant myeloma cell lines. This suggests that BRD9647 could be an integral part of multi-drug regimens aimed at overcoming drug resistance.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions such as sulfonylation between the 2,5-dimethoxyphenyl sulfonyl chloride and the 4-methoxyphenyl benzamide precursor. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to minimize side products. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound. Characterization by -NMR and LC-MS ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm substituent positions and electronic environments. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours. Compare degradation products with synthetic standards to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

- Methodological Answer :

- Comparative Assays : Perform parallel in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays on cancer cell lines) under standardized conditions.

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens) to isolate structure-activity relationships (SAR).

- Pathway Analysis : Use transcriptomics or proteomics to identify differentially expressed targets in conflicting studies .

Q. What computational methods are recommended to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., COX-2, tubulin).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over time.

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and electronic parameters from DFT calculations .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the methoxy or sulfonamide moieties to enhance aqueous solubility.

- Nanocarrier Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to improve pharmacokinetics.

- Co-crystallization : Screen for co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to modify dissolution rates .

Q. What experimental approaches can elucidate the mechanism of action for this compound in cancer models?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death.

- In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with pharmacokinetic monitoring of plasma and tumor concentrations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify cell line identities via STR profiling to rule out contamination.

- Microenvironment Mimicry : Culture cells in 3D spheroids or co-culture systems to better replicate in vivo conditions.

- Metabolic Profiling : Measure ATP levels and lactate production to assess glycolytic vs. oxidative phosphorylation dependencies, which may explain differential responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.